1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-19(22-14-4-5-15-16(12-14)27-11-10-26-15)21-13-17-20-7-6-18(23-17)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBVNGWPGJAUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine derivative. Its chemical formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The compound's structural components allow it to interact with various receptors, including those related to neurotransmission and cellular growth.
- Antioxidant Activity : Some derivatives of benzodioxin compounds have shown antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, benzodioxin derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents hints at potential benefits in neurodegenerative diseases. Studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
Study 1: Anticancer Activity
A study conducted on a series of benzodioxin derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the benzodioxin moiety in enhancing anticancer activity through apoptosis pathways.
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and promote neuronal survival in vitro.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural frameworks have shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly G1 phase .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. For example, related compounds have demonstrated inhibition of enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
Antimicrobial Activity
The antimicrobial efficacy of related benzodioxin derivatives has been evaluated against a range of bacterial strains. These studies reveal that modifications to the benzodioxin structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Antiproliferative Studies : A study conducted on a series of urea derivatives indicated that modifications to the benzodioxin structure could lead to enhanced antiproliferative activity against specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction .
- Enzyme Inhibition Research : Another study focused on sulfonamide derivatives incorporating benzodioxin structures was conducted to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. Results showed promising therapeutic potential for managing T2DM and Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Analysis :
- The target compound distinguishes itself through its pyrimidine-piperidine side chain, which may enhance binding to hydrophobic pockets in proteins compared to the chlorophenyl analog .
- The methoxy-methylpyrimidine variant in suggests a focus on optimizing solubility or steric effects, whereas the piperidine in the target compound could influence bioavailability or CNS penetration .
Pyrimidine/Pyrimidinone-Based Analogs
Table 2: Pyrimidine Derivatives with Benzodioxin or Related Scaffolds
Analysis :
- Pyridopyrimidinones in prioritize rigid aromatic systems for DNA intercalation or topoisomerase inhibition, whereas the target compound’s flexible urea linker may favor allosteric modulation .
Piperidine/Piperazine-Containing Compounds
Table 3: Piperidine Derivatives in Drug Design
Analysis :
- The piperidine group in the target compound may improve membrane permeability compared to piperazine derivatives, which are often more polar .
- Methylpiperazine in is a common modification to reduce hepatic clearance, suggesting the target compound’s unmodified piperidine could have a shorter half-life .
Q & A
Q. What are the optimal methods for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea, and how can purity be validated?
Synthesis typically involves multi-step nucleophilic substitution and urea coupling reactions. Key steps include:
- Step 1 : Functionalization of the 2,3-dihydro-1,4-benzodioxin core via nitration or halogenation to introduce reactive groups.
- Step 2 : Coupling with 4-(piperidin-1-yl)pyrimidine-2-carbaldehyde using reductive amination.
- Step 3 : Urea formation via reaction with an isocyanate intermediate.
Validation : Orthogonal techniques such as HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) are critical. LC-MS can confirm molecular weight (expected [M+H]⁺ ~423.2 Da) .
Q. How can the crystal structure of this compound be determined to resolve conformational ambiguities?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
- Validation : Check R-factor (<5%), residual electron density (±0.3 e Å⁻³). Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .
Q. What analytical methods are recommended for assessing thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates moderate stability).
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers identify the primary pharmacological targets of this compound?
Computational Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with Glide scores < −7.0 kcal/mol.
- Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns).
Experimental Validation : - In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity using ADP-Glo™).
- Cellular Models : Assess cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .
Q. How should contradictory data in binding affinity studies be resolved?
Case Example : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions.
- Meta-Analysis : Normalize data using Z-score transformation to account for variability in buffer pH, ionic strength, or ATP concentrations.
- Statistical Models : Apply ANOVA to identify significant outliers; use Bayesian hierarchical models to pool data across studies.
- Control Experiments : Replicate assays with standardized protocols (e.g., identical recombinant protein batches) .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of analogs?
Methodology :
- Substituent Variation : Synthesize analogs with modifications to the benzodioxin (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) moieties.
- Activity Cliffs : Identify non-linear SAR using Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA).
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to correlate charge distribution with activity.
| Substituent Position | Modification | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Benzodioxin C6 | -NO₂ | 15 | Enhanced kinase inhibition |
| Piperidine N1 | -CH₂CF₃ | 120 | Reduced solubility |
| Pyrimidine C4 | -OCH₃ | 45 | Improved metabolic stability |
Q. How can researchers design experiments to evaluate metabolic stability in preclinical models?
- In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS (half-life >30 min suggests favorable stability).
- CYP450 Inhibition Screening : Assess against CYP3A4, 2D6 isoforms (IC₅₀ >10 µM preferred).
- In Vivo Pharmacokinetics : Administer IV/PO doses in rodents; calculate AUC, Cₘₐₓ, and bioavailability. Bile-duct cannulated models can assess enterohepatic recirculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
